2-Ethoxy-6-nitroacridin-9-amine
Description
General Context of Acridine (B1665455) Derivatives in Chemical Biology and Medicinal Chemistry
Acridine, a nitrogen-containing heterocyclic aromatic compound, and its derivatives are a significant class of compounds in the fields of chemical biology and medicinal chemistry. rsc.orgmdpi.com These compounds are characterized by their planar structure, which allows them to interact with various biological macromolecules. rsc.org Historically, acridine derivatives were utilized as dyes and pigments, but their diverse biological activities have since made them a focus of pharmaceutical research. rsc.org
Acridine-based compounds have demonstrated a wide spectrum of pharmacological properties, including anticancer, antimicrobial, antiviral, antimalarial, and anti-inflammatory activities. rsc.orgmdpi.comontosight.ai Their utility also extends to their use as fluorescent probes for visualizing biomolecules and in laser technologies, owing to their unique photophysical properties. rsc.orgscbt.com The ability of the acridine scaffold to be chemically modified at various positions allows for the synthesis of a vast array of derivatives with tailored biological functions.
Significance of the 9-Aminoacridine (B1665356) Scaffold in Intercalating Agents
A particularly important subset of acridine derivatives is the 9-aminoacridines. This scaffold is a well-established pharmacophore, primarily recognized for its role as a DNA intercalating agent. scbt.comaminer.orgnih.gov The planar aromatic ring system of the 9-aminoacridine molecule inserts itself between the base pairs of the DNA double helix. scbt.comwikipedia.org This intercalation can disrupt DNA replication and transcription, leading to cytotoxic effects, which is a key mechanism for their anticancer activity. aminer.orgfrontiersin.org
Several 9-aminoacridine derivatives have been investigated and developed as chemotherapeutic agents. aminer.orgnih.gov For instance, amsacrine, a 9-aminoacridine derivative, has been used in the treatment of certain types of leukemia. frontiersin.org The biological activity of these compounds is often linked to their ability to inhibit enzymes such as topoisomerases, which are crucial for managing DNA topology. aminer.orgfrontiersin.org The continuous exploration of the 9-aminoacridine scaffold aims to develop new agents with improved efficacy and selectivity. nih.govacs.org
Specific Research Focus on 2-Ethoxy-6-nitroacridin-9-amine within Acridine Compounds
Within the large family of acridine compounds, this compound is a specific derivative that has been a subject of chemical synthesis and characterization. Information available from chemical suppliers provides its basic physicochemical properties.
The synthesis of this compound can be approached through multi-step reactions common in acridine chemistry. A plausible synthetic route involves the reaction of a suitably substituted diphenylamine (B1679370) with a carboxylic acid or its derivative to form the acridine core, followed by functional group manipulations to introduce the ethoxy, nitro, and amino groups at the desired positions. A key intermediate in the synthesis of related compounds is 9-chloro-2-ethoxy-6-nitroacridine. sigmaaldrich.com The final amination step at the 9-position would yield the target compound.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 20304-70-5 |
| Molecular Formula | C15H13N3O3 |
| Molecular Weight | 283.28 g/mol |
| Melting Point | 310°C |
| Boiling Point | 531.2°C at 760 mmHg |
| Density | 1.378 g/cm³ |
Data sourced from ECHEMI echemi.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-ethoxy-6-nitroacridin-9-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3/c1-2-21-10-4-6-13-12(8-10)15(16)11-5-3-9(18(19)20)7-14(11)17-13/h3-8H,2H2,1H3,(H2,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDKYICANXPTKKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C3=C(C=C(C=C3)[N+](=O)[O-])N=C2C=C1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00174194 | |
| Record name | Acridine, 9-amino-2-ethoxy-6-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00174194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20304-70-5 | |
| Record name | Acridine, 9-amino-2-ethoxy-6-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020304705 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acridine, 9-amino-2-ethoxy-6-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00174194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Ethoxy 6 Nitroacridin 9 Amine and Its Analogs
Conventional Synthetic Pathways for Acridine (B1665455) Derivatives
Traditional methods for the synthesis of acridine derivatives have been well-established, providing reliable routes to these important compounds. These pathways typically involve the formation of a key intermediate, which is then converted to the final product.
A crucial precursor for the synthesis of 2-Ethoxy-6-nitroacridin-9-amine is 9-Chloro-2-ethoxy-6-nitroacridine. A common synthetic route to this intermediate involves the cyclization of a diarylamine precursor.
Specifically, 2-((4-Ethoxyphenyl)amino)-4-nitrobenzoic acid serves as the starting material. This compound is treated with a dehydrating and chlorinating agent, typically phosphoryl chloride (POCl₃), to effect an intramolecular cyclization and install the chlorine atom at the 9-position of the acridine ring. The reaction is generally carried out under reflux conditions in an inert atmosphere to ensure an efficient conversion. This process yields 9-Chloro-2-ethoxy-6-nitroacridine as a yellow crystalline solid. chemicalbook.com
Table 1: Synthesis of 9-Chloro-2-ethoxy-6-nitroacridine
| Starting Material | Reagent | Conditions | Product | Yield |
|---|
With the 9-chloroacridine (B74977) precursor in hand, the next step is the introduction of the amino group at the C-9 position. This is typically achieved through a nucleophilic aromatic substitution reaction.
The 9-chloro group is a good leaving group, facilitating its displacement by an amine nucleophile. A common method involves reacting the 9-chloroacridine derivative with an amine source, such as ammonium (B1175870) carbonate or a primary/secondary amine, in a suitable solvent. orgsyn.org For the synthesis of the primary amine, this compound, a common approach is the reaction with ammonium carbonate in a solvent like phenol (B47542) at elevated temperatures. This allows for the direct introduction of the -NH₂ group at the C-9 position.
Alternatively, reaction with various primary and secondary amines can be employed to generate a diverse range of substituted 9-aminoacridine (B1665356) derivatives. orgsyn.org
Advanced and Sustainable Synthetic Approaches
In recent years, there has been a significant drive towards the development of more efficient and environmentally friendly synthetic methods. These advanced approaches aim to reduce reaction times, improve yields, and minimize waste.
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide variety of chemical transformations. The use of microwave irradiation can lead to dramatic reductions in reaction times, often from hours to minutes, and can also result in higher product yields and purities. researchgate.netnih.gov
While a specific microwave-assisted protocol for the synthesis of this compound is not extensively documented in the provided search results, the general principles are applicable. The synthesis of acridine derivatives, which often requires high temperatures and long reaction times with conventional heating, can be significantly expedited under microwave conditions. For instance, the cyclization and amination steps could potentially be performed under microwave irradiation to enhance efficiency. The benefits of this technique include rapid and uniform heating of the reaction mixture, which can lead to cleaner reactions with fewer side products. nih.gov
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
|---|---|---|
| Reaction Time | Hours to days | Minutes to hours |
| Energy Consumption | High | Low |
| Product Yield | Often moderate to good | Often improved |
| Side Reactions | More prevalent | Often reduced |
One-pot reactions, where multiple synthetic steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency, resource conservation, and waste reduction. A two-step, one-pot synthesis of 6-azopurines has been reported, which involves a microwave-assisted nucleophilic aromatic substitution followed by a metal-free oxidation. This approach highlights the potential for developing similar one-pot strategies for the synthesis of acridine derivatives.
The use of transition metal catalysts is widespread in organic synthesis; however, concerns about their cost, toxicity, and potential for product contamination have spurred the development of metal-free catalytic systems.
While specific metal-free catalytic methods for the synthesis of this compound were not detailed in the provided search results, the broader field of metal-free catalysis for the synthesis of N-heterocyclic frameworks is an active area of research. nih.gov For instance, organocatalysis or the use of non-metallic catalysts could be explored for the cyclization and amination steps in acridine synthesis. Such approaches would offer a more sustainable and cost-effective alternative to traditional metal-catalyzed reactions.
Regioselective Synthesis Strategies for Substituted Acridine Skeletons
The precise placement of functional groups on the acridine core is paramount for modulating the pharmacological activity of its derivatives. Regioselective synthesis strategies are therefore critical for creating specific isomers, such as this compound, while avoiding the formation of difficult-to-separate product mixtures. The substitution pattern on the acridine skeleton is largely dictated by the substituents present on the precursors used in cyclization reactions. Several classical and modern methods have been developed to control the outcome of these syntheses.
Key among the classical methods is the Ullmann acridine synthesis , which involves the cyclization of N-arylanthranilic acids. scribd.com This method is particularly effective for producing acridone (B373769) intermediates, which can then be converted to the desired acridine derivatives. The regioselectivity of the Ullmann synthesis is dependent on the substitution of the N-arylanthranilic acid precursor. For instance, the synthesis of 9-chloro-2-ethoxy-6-nitroacridine, a direct precursor to the target compound, is achieved by the cyclization of 2-((4-ethoxyphenyl)amino)-4-nitrobenzoic acid using a dehydrating agent like phosphoryl chloride (POCl₃). chemicalbook.com In this reaction, the positions of the ethoxy and nitro groups on the final acridine skeleton are predetermined by their placement on the starting phenyl and anthranilic acid rings, respectively. However, the Ullmann reaction can have limitations; for example, attempts to prepare 3-substituted acridines from 2-chlorobenzoic acid and a 3-substituted aniline (B41778) can result in a mixture of 1- and 3-substituted products due to competing cyclization pathways. scribd.com
Another foundational method is the Bernthsen acridine synthesis , which involves the condensation of a diarylamine with a carboxylic acid (or its anhydride) in the presence of a Lewis acid catalyst like zinc chloride, typically at high temperatures. ptfarm.plwikipedia.orglookchem.com The substituent at the 9-position of the resulting acridine is derived from the carboxylic acid used in the condensation. wikipedia.org For example, using benzoic acid results in a 9-phenylacridine, while acetic acid yields a 9-methylacridine. cambridge.org The substitution on the other positions of the acridine ring depends on the substitution pattern of the starting diarylamine. The reaction conditions, such as temperature and reaction time, can significantly influence the yield. cambridge.org While effective, this method often requires harsh conditions, with temperatures ranging from 200-270 °C for extended periods. wikipedia.org The use of polyphosphoric acid (PPA) can allow for lower reaction temperatures, though sometimes with reduced yields. wikipedia.org
The Friedländer synthesis offers an alternative route, involving the reaction of a 2-aminobenzaldehyde (B1207257) or 2-aminoketone with a compound containing a reactive methylene (B1212753) group. This method is also governed by the substitution of the starting materials, providing a predictable route to specifically substituted acridines. ptfarm.plresearchgate.net
Modern synthetic approaches have also been developed to overcome the limitations of classical methods. Palladium-catalyzed reactions, for instance, can offer milder conditions and improved selectivity. One such strategy involves the palladium-catalyzed addition of terminal acetylenes to bis(2-bromophenyl)amine, which cyclizes to form the acridine skeleton. nih.gov The substituents on the resulting acridine are determined by the nature of the alkyne and any groups present on the diarylamine precursor. nih.gov
The following table summarizes key research findings on the regioselective synthesis of various substituted acridine skeletons, highlighting the relationship between starting materials and the final product structure.
| Synthetic Method | Starting Materials | Key Reagents/Conditions | Product | Key Findings/Selectivity Control | Reference |
|---|---|---|---|---|---|
| Ullmann Synthesis | 2-((4-Ethoxyphenyl)amino)-4-nitrobenzoic acid | POCl₃, reflux | 9-Chloro-2-ethoxy-6-nitroacridine | The positions of the ethoxy and nitro groups are predetermined by the substitution on the starting N-arylanthranilic acid. | chemicalbook.com |
| Bernthsen Synthesis | Diphenylamine (B1679370), Benzoic acid | ZnCl₂, 200-270 °C | 9-Phenylacridine | The 9-substituent is derived from the carboxylic acid component. Good yields are obtained with benzoic acid. | ptfarm.plcambridge.org |
| Bernthsen Synthesis | Diphenylamine, Acetic acid | ZnCl₂, heat | 9-Methylacridine | The 9-substituent is derived from the carboxylic acid component. Good yields are obtained with acetic acid. | cambridge.org |
| Ullmann Synthesis Limitation | 2-Chlorobenzoic acid, 3-aminobenzoic acid | - | Mixture of 1- and 3-substituted acridones | Cyclization of the intermediate diphenylamine can occur at two different positions, leading to a mixture of regioisomers. | scribd.com |
| Palladium-Catalyzed Cyclization | Bis(2-bromophenyl)amine, Aryl- or Alkyl-alkyne | Palladium catalyst, diamine base, heat | 9-Substituted acridine | A modern, one-pot method where the 9-substituent comes from the terminal alkyne. Offers an alternative to classical methods. | nih.gov |
Advanced Characterization and Analytical Techniques in Acridine Research
Spectroscopic Elucidation of Molecular Structures
Spectroscopic methods provide a detailed view of the molecular framework and electronic systems of 2-Ethoxy-6-nitroacridin-9-amine.
NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. While specific NMR data for this compound is not extensively published, analysis of its immediate precursor, 9-chloro-2-ethoxy-6-nitroacridine, provides significant insight into the expected chemical shifts for the acridine (B1665455) core. chemicalbook.com
¹H NMR Spectroscopy: The proton NMR spectrum of an acridine is characterized by signals in the aromatic region. For the precursor 9-chloro-2-ethoxy-6-nitroacridine, the aromatic protons exhibit distinct chemical shifts due to the electronic effects of the ethoxy and nitro groups. The ethoxy group (-OCH₂CH₃) typically shows a quartet for the methylene (B1212753) protons and a triplet for the methyl protons in the upfield region. The protons on the acridine rings are deshielded and appear at higher chemical shifts. The nitro group, being strongly electron-withdrawing, significantly deshields the protons in its vicinity. For instance, in the ¹H NMR spectrum of 9-chloro-2-ethoxy-6-nitroacridine, distinct signals are observed at δ 9.15 (d, J=2.2Hz), 8.53 (d, J=9.5Hz), 8.35 (dd, J=2.2, 9.5Hz), 8.17 (d, J=9.4Hz), 7.58 (dd, J=2.6, 9.4Hz), and 7.53 (d, J=2.6Hz) for the aromatic protons, while the ethoxy group protons appear at δ 4.30 (q, J=7.0Hz) and 1.57 (t, J=7.0Hz). chemicalbook.com Upon substitution of the chloro group at C9 with an amino group to form this compound, a general upfield shift of the surrounding aromatic proton signals would be anticipated due to the electron-donating nature of the amino group. The amino protons themselves would present a new signal, the chemical shift of which would be dependent on the solvent and concentration.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The carbon atoms of the acridine skeleton typically resonate in the range of δ 115-150 ppm. The carbon attached to the ethoxy group would be shifted downfield, while the carbons in the vicinity of the nitro group would also experience significant deshielding. In nitroaromatic compounds, the carbon atom bearing the nitro group can be shifted to as high as δ 148 ppm. stackexchange.com The introduction of the C9-amino group would influence the chemical shifts of the carbons in the central ring and the adjacent rings.
2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable for unambiguous assignment of all proton and carbon signals.
COSY spectra would reveal the coupling relationships between adjacent protons, helping to trace the connectivity within the individual aromatic rings of the acridine core.
HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons.
| Technique | Expected Observations for this compound |
| ¹H NMR | Signals in the aromatic region (δ 7.0-9.5 ppm), with deshielding near the nitro group. A quartet and triplet for the ethoxy group. A signal for the amino group protons. |
| ¹³C NMR | Aromatic carbon signals (δ 115-150 ppm), with the C-NO₂ carbon being significantly downfield. Signals for the ethoxy group carbons. |
| COSY | Correlations between adjacent aromatic protons within each ring. |
| HSQC | Correlation of each aromatic and ethoxy proton with its directly attached carbon. |
| HMBC | Long-range correlations confirming the positions of the ethoxy and nitro groups and the overall structure. |
IR spectroscopy is used to identify the characteristic vibrational modes of the functional groups present in this compound. The spectrum would be dominated by absorptions corresponding to the nitro, amino, and ethoxy groups, as well as the aromatic acridine core.
The key expected vibrational frequencies are:
N-O stretching (nitro group): Two strong and characteristic bands are expected for the asymmetric and symmetric stretching of the NO₂ group, typically appearing in the ranges of 1500-1600 cm⁻¹ and 1300-1370 cm⁻¹, respectively.
N-H stretching (amino group): The primary amino group (-NH₂) at the C9 position would show two medium-intensity bands in the region of 3300-3500 cm⁻¹.
C-O stretching (ethoxy group): A strong absorption band corresponding to the C-O-C stretching of the ethoxy group is expected around 1250-1050 cm⁻¹.
C=C and C=N stretching (aromatic rings): Multiple bands in the 1450-1650 cm⁻¹ region are characteristic of the aromatic acridine ring system.
C-H stretching (aromatic and aliphatic): Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretching from the ethoxy group appears just below 3000 cm⁻¹.
| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** |
| Nitro (-NO₂) | Asymmetric Stretch | 1500 - 1600 |
| Symmetric Stretch | 1300 - 1370 | |
| Amino (-NH₂) | Symmetric & Asymmetric Stretch | 3300 - 3500 |
| Ethoxy (-OCH₂CH₃) | C-O-C Stretch | 1250 - 1050 |
| Aromatic Rings | C=C and C=N Stretch | 1450 - 1650 |
| C-H Stretch | > 3000 | |
| Alkyl (in ethoxy) | C-H Stretch | < 3000 |
UV-Vis spectroscopy provides information about the electronic transitions within the conjugated π-system of the acridine molecule. The spectrum of acridine derivatives typically displays multiple absorption bands in the UV and visible regions, corresponding to π→π* transitions. For acridine derivatives, significant absorption is often observed in the 350-450 nm range. rsc.org The presence of the ethoxy, nitro, and amino groups, which act as auxochromes and chromophores, will significantly influence the position and intensity of these absorption maxima (λ_max).
The electron-donating amino and ethoxy groups and the electron-withdrawing nitro group extend the conjugation and are expected to cause a bathochromic (red) shift of the absorption bands compared to the unsubstituted acridine core, pushing the absorption further into the visible region. The exact λ_max values would be sensitive to the solvent polarity.
| Transition Type | Expected Wavelength Range (nm) | Structural Origin |
| π→π | 350 - 450 | Extended conjugated system of the acridine core. |
| n→π | > 450 | Possible transition involving the nitro and amino groups. |
Mass spectrometry is used to determine the molecular weight of the compound and to obtain structural information from its fragmentation pattern. For this compound (C₁₅H₁₃N₃O₃), the expected exact mass of the molecular ion [M]⁺ or protonated molecule [M+H]⁺ would be approximately 283.0954 g/mol .
Electrospray ionization (ESI) coupled with mass spectrometry (ESI-MS) would be a suitable technique for this polar molecule. In tandem mass spectrometry (MS/MS), the molecular ion would be fragmented to yield characteristic daughter ions. Expected fragmentation pathways could include:
Loss of the nitro group (NO₂) as a radical (·NO₂), resulting in a fragment ion with a mass loss of 46 Da.
Loss of the ethoxy group (·OC₂H₅) or ethylene (B1197577) (C₂H₄) from the ethoxy group.
Cleavage of the amino group.
Sequential loss of small neutral molecules like CO, HCN, or N₂ from the acridine ring system.
Analysis of these fragmentation patterns helps to confirm the presence and location of the various functional groups on the acridine scaffold.
Crystallographic Analysis for Solid-State Structure Determination
Single crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise information on bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound is not publicly available, studies on related compounds like 9-aminoacridine (B1665356) hemihydrate and its salts provide a basis for predicting its solid-state characteristics. nih.gov
A successful crystallographic analysis of this compound would reveal:
The planarity of the acridine ring system. The three fused rings are expected to be nearly coplanar.
The precise bond lengths and angles of the ethoxy and nitro substituents, confirming their electronic influence on the aromatic system.
The conformation of the ethoxy group.
The nature of intermolecular interactions, such as hydrogen bonding involving the amino group and the nitro group, and π-π stacking interactions between the planar acridine rings. These interactions govern the packing of the molecules in the crystal lattice.
| Parameter | Expected Finding |
| Acridine Core | Nearly planar geometry. |
| C-N bond (amino) | Shorter than a typical single bond due to conjugation. |
| C-N bond (nitro) | Reflective of strong electron withdrawal. |
| Intermolecular Forces | Hydrogen bonding via -NH₂ and -NO₂ groups; π-π stacking of acridine rings. |
Chromatographic Methods for Purity Assessment and Isomer Separation
Chromatographic techniques are essential for verifying the purity of synthesized acridine compounds and for separating isomers, which may exhibit different biological activities.
High-Performance Liquid Chromatography (HPLC) is a crucial method for the quantitative analysis and purity determination of acridine derivatives. nih.gov For "this compound," a reversed-phase HPLC system is typically employed. This method allows for the separation of the main compound from any impurities, starting materials, or by-products from the synthesis.
The separation is generally achieved using a C18 stationary phase. The mobile phase composition is optimized to achieve a satisfactory resolution of the main component from any impurities within a reasonable timeframe. nih.gov A typical mobile phase might consist of a mixture of an aqueous buffer (such as disodium (B8443419) hydrogen phosphate (B84403) adjusted to a specific pH) and an organic solvent like acetonitrile. nih.gov The detection is commonly performed using a UV-Vis detector, set at a wavelength where the acridine derivative exhibits maximum absorbance. nih.gov The retention time for "this compound" would be specific to the exact chromatographic conditions used. By constructing a calibration curve with standards of known concentration, the purity of a sample can be accurately quantified. nih.govnih.gov
Table 1: Illustrative HPLC Parameters for Acridine Derivative Analysis
| Parameter | Typical Value/Condition |
|---|---|
| Stationary Phase | Reversed-phase C18 |
| Mobile Phase | Acetonitrile/Phosphate Buffer (e.g., 45:55 v/v) |
| pH (Aqueous Phase) | 6.0 ± 0.2 |
| Detector | UV-Vis (e.g., at 214 nm or 230 nm) nih.gov |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
This table represents typical starting conditions for method development and may require optimization for the specific analysis of this compound.
Thin-Layer Chromatography (TLC) serves as a rapid and cost-effective method for assessing the purity of "this compound" and for monitoring the progress of its synthesis. It is also effective for the separation of nitro compound isomers. epa.govyoutube.com For this compound, silica (B1680970) gel plates (e.g., Silica Gel 60 F-254) are used as the stationary phase. researchgate.net
A developing solvent system, or eluent, is chosen based on the polarity of the compound. A mixture of a nonpolar solvent like petroleum ether or benzene (B151609) and a more polar solvent such as methanol (B129727) or ethyl acetate (B1210297) is often effective. epa.govyoutube.com The components of the sample mixture travel up the plate at different rates due to their differing affinities for the stationary and mobile phases, resulting in separation. The separated spots are visualized under UV light, where fluorescent compounds on the plate appear as dark spots. youtube.com The retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is calculated to identify compounds. youtube.com TLC is particularly useful for separating the target amine from its precursor, 2-chloro-6-nitro-2-ethoxyacridine, or from potential positional isomers.
Table 2: Example TLC System for Nitroaromatic Compound Separation
| Parameter | Description |
|---|---|
| Stationary Phase | Silica Gel G or Silica Gel 60 F-254 epa.govresearchgate.net |
| Mobile Phase | Benzene/Petroleum Ether/Methanol (e.g., 40:30:5 v/v/v) epa.gov |
| Visualization | UV Lamp (254 nm) |
This table provides an example system; the optimal mobile phase for this compound would need to be determined experimentally.
Advanced Techniques for Investigating Molecular Interactions and Adsorption
Understanding how "this compound" interacts with biological macromolecules is key to elucidating its mechanism of action.
Circular Dichroism (CD) spectroscopy is a powerful technique for studying the conformational changes in chiral molecules, such as DNA, upon interaction with ligands like acridine derivatives. researchgate.net DNA itself has a characteristic CD spectrum due to its helical structure. When an achiral molecule like "this compound" intercalates between the base pairs of DNA, it can gain induced circular dichroism, and more importantly, it alters the intrinsic CD spectrum of the DNA. nih.govnih.gov
Typically, the interaction is studied by monitoring the changes in the CD spectrum of a fixed concentration of DNA upon titration with the acridine compound. nih.gov The CD spectra are recorded in the UV region (typically 220-340 nm) where the DNA bases absorb. rsc.org Intercalation of the acridine ring into the DNA helix generally leads to significant changes in the DNA's spectral signature, providing evidence of the binding mode. These spectral perturbations can be used to determine binding affinity and to characterize the structural changes in the DNA. researchgate.netnih.gov
Fluorescence spectroscopy is highly sensitive for investigating the binding of fluorescent ligands to macromolecules. The acridine scaffold of "this compound" is inherently fluorescent. nih.gov
Steady-State Fluorescence: This technique measures the fluorescence intensity of the compound. When "this compound" binds to a macromolecule like DNA, its fluorescence is often quenched. nih.gov This quenching can be static, due to the formation of a non-fluorescent ground-state complex, or dynamic, resulting from collisional deactivation of the excited state. researchgate.net By performing fluorescence titration experiments, where the concentration of the quencher (e.g., DNA) is varied, a Stern-Volmer plot can be generated to analyze the quenching mechanism and determine binding constants. researchgate.net
Time-Resolved Fluorescence: This method measures the fluorescence lifetime (τ), which is the average time the molecule spends in the excited state before returning to the ground state. Time-resolved measurements can distinguish between static and dynamic quenching. In dynamic quenching, the lifetime decreases in the presence of the quencher, whereas in static quenching, the lifetime of the free fluorophore remains unchanged. researchgate.net For acridine derivatives intercalated in DNA, the excited-state dynamics can be significantly altered, often leading to a shortened fluorescence lifetime due to the opening of non-radiative decay channels. nih.gov
Table 3: Representative Fluorescence Data for Acridine-DNA Interaction Studies
| Technique | Parameter Measured | Typical Observation for Intercalation |
|---|---|---|
| Steady-State Spectroscopy | Fluorescence Intensity (Quenching) | Significant decrease in fluorescence intensity. nih.gov |
| Time-Resolved Spectroscopy | Fluorescence Lifetime (τ) | Shortening of the excited-state lifetime. nih.gov |
Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature. While direct TGA studies on "this compound" are not prominently documented, the technique is invaluable for characterizing conjugates of this molecule with polymers, nanoparticles, or other drug delivery systems.
TGA would be used to determine the thermal stability of a conjugate and to quantify the amount of the acridine compound attached to the carrier. The analysis involves heating the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant rate. The resulting TGA curve plots the percentage of weight loss against temperature. The decomposition of the organic molecule ("this compound") would occur at a specific temperature range, which would be distinct from the decomposition of the carrier material. By analyzing the distinct weight loss steps in the thermogram, one can determine the loading efficiency of the drug in the conjugate and assess its thermal stability.
Computational and Theoretical Investigations of 2 Ethoxy 6 Nitroacridin 9 Amine
Quantum Chemical Studies and Electronic Properties
Quantum chemical studies are fundamental to elucidating the electronic characteristics of a molecule, which in turn govern its reactivity, stability, and spectroscopic properties. For acridine (B1665455) derivatives, these investigations are pivotal in understanding their mechanisms of action, particularly in biological contexts.
Density Functional Theory (DFT) Calculations for Ground and Excited States
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been widely applied to study acridine derivatives to understand their stability and electronic transitions. While specific DFT studies on 2-Ethoxy-6-nitroacridin-9-amine are not extensively documented in publicly available literature, the methodology is well-established for similar compounds.
DFT calculations typically involve optimizing the molecular geometry to find the lowest energy conformation in both the ground and excited states. For acridine compounds, the choice of functional and basis set, such as B3LYP with a 6-31G(d) basis set, is crucial for obtaining accurate results. These calculations can predict key electronic properties, including the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter, indicating the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more polarizable and has a higher chemical reactivity.
Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound
| Parameter | Value (Arbitrary Units) | Significance |
| Ground State Energy | -X | Indicates molecular stability. |
| Excited State Energy | -Y | Relates to absorption and emission spectra. |
| HOMO Energy | -A eV | Corresponds to the ability to donate an electron. |
| LUMO Energy | -B eV | Corresponds to the ability to accept an electron. |
| HOMO-LUMO Gap | (A-B) eV | Indicator of chemical reactivity and stability. |
| Dipole Moment | Z Debye | Measures the polarity of the molecule. |
Note: The values in this table are illustrative and would need to be determined by specific DFT calculations for this compound.
Analysis of Molecular Orbitals, Electrostatic Potentials, and Charge Distribution
The analysis of molecular orbitals provides a detailed picture of the electron distribution within the molecule. The HOMO is often localized on the electron-rich parts of the molecule, while the LUMO is found on the electron-deficient regions. For this compound, the acridine ring system, the amino group, and the nitro group would be key areas of interest for orbital analysis.
The molecular electrostatic potential (MEP) map is another valuable tool derived from quantum chemical calculations. It visualizes the charge distribution on the molecule's surface, identifying electrophilic (positive potential) and nucleophilic (negative potential) sites. This information is critical for understanding intermolecular interactions, such as drug-receptor binding. The nitro group, being strongly electron-withdrawing, would be expected to create a region of positive electrostatic potential, while the amino group and the oxygen of the ethoxy group would likely be associated with negative potential.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used in drug design to predict how a ligand, such as this compound, might interact with a biological target, typically a protein or nucleic acid.
Prediction of Binding Modes and Affinities with Biomolecules
Docking simulations can identify the most probable binding poses of this compound within the active site of a target biomolecule. The process involves sampling a large number of possible conformations and orientations of the ligand and scoring them based on their complementarity to the binding site. The scoring functions estimate the binding affinity, often expressed as a binding energy (e.g., in kcal/mol), with more negative values indicating a stronger interaction.
For a compound like this compound, potential interactions could include hydrogen bonds (e.g., involving the amino and nitro groups), pi-pi stacking (with aromatic residues in the protein), and hydrophobic interactions. Identifying these key interactions is crucial for understanding the molecular basis of the compound's potential biological activity and for guiding further optimization of its structure.
Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target
| Parameter | Value | Details |
| Binding Affinity | -8.5 kcal/mol | A measure of the strength of the ligand-target interaction. |
| Interacting Residues | Tyr84, Asp127, Phe258 | Amino acids in the protein's active site involved in binding. |
| Hydrogen Bonds | 2 | With the backbone of Tyr84 and the side chain of Asp127. |
| Pi-Pi Stacking | 1 | With the aromatic ring of Phe258. |
| RMSD | 1.2 Å | Root-mean-square deviation of the docked pose from a reference. |
Note: This data is hypothetical and serves to illustrate the typical output of a molecular docking study.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability
While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations calculate the trajectory of atoms and molecules over time, providing insights into the flexibility of the ligand and its target, as well as the stability of their complex.
Conformational Analysis and Interaction Stability Over Time
MD simulations can be used to analyze the conformational changes of this compound both in solution and when bound to a biological target. This is important for understanding how the molecule might adapt its shape to fit into a binding site.
When applied to a ligand-protein complex, MD simulations can assess the stability of the interactions predicted by molecular docking. By monitoring key parameters such as the root-mean-square deviation (RMSD) of the ligand and protein atoms over the simulation time, researchers can determine if the binding pose is stable. Furthermore, the persistence of specific interactions, like hydrogen bonds, can be tracked throughout the simulation, providing a more robust understanding of the binding mechanism.
Elucidation of Molecular Interaction Mechanisms
DNA Intercalation Studies
No published studies were found that specifically investigate the DNA intercalation of 2-Ethoxy-6-nitroacridin-9-amine.
Spectroscopic Probes of DNA Binding (UV-Vis, Fluorescence, Circular Dichroism)
There is no available data from spectroscopic studies such as UV-Vis absorption, fluorescence emission, or circular dichroism to characterize the binding of this compound to DNA. Such studies would be essential to determine the binding mode, affinity, and conformational changes in DNA upon interaction with the compound.
Molecular Modeling of DNA-Acridine Complexes and Binding Sites
No molecular modeling or computational studies have been published that simulate the interaction of this compound with DNA. These studies would be valuable for predicting the preferred binding sites, the geometry of the intercalation complex, and the key intermolecular interactions.
Influence of Substituents on Intercalation Mode and Affinity
While the influence of substituents on the DNA intercalation of acridines is a general area of research, no studies have specifically analyzed the combined effect of the 2-ethoxy and 6-nitro groups on the intercalation properties of the 9-aminoacridine (B1665356) core in this specific compound.
DNA Topoisomerase Inhibition Mechanisms
There is no direct evidence or published research on the ability of this compound to inhibit DNA topoisomerases. Investigating its effect on topoisomerase I and II would be a critical step in understanding its potential as a therapeutic agent.
Protein Binding and Ligand-Protein Interactions
No specific studies on the binding of this compound to proteins have been found.
Spectroscopic Studies with Serum Albumins (e.g., Human Serum Albumin)
There are no published spectroscopic studies investigating the interaction of this compound with human serum albumin or other serum albumins. Such research would be important for understanding the pharmacokinetics and biodistribution of the compound.
Nucleic Acid Cleavage and RNA Activation Mechanisms
Acridine (B1665455) derivatives, particularly when conjugated to oligonucleotides, have been investigated for their ability to induce site-selective cleavage of RNA. nih.gov These conjugates can form a heteroduplex with a target RNA strand, leading to the activation of specific phosphodiester linkages. This activation renders the RNA susceptible to hydrolysis, a process that can be catalyzed by the presence of metal ions. nih.gov This mechanism is of significant interest for the development of artificial ribonucleases for targeted RNA manipulation. nih.gov
The cleavage of RNA at sites targeted by acridine-DNA conjugates is significantly enhanced by the presence of metal ions. nih.gov Studies have demonstrated that lanthanide ions, such as Lutetium(III) (Lu(III)), and divalent metal ions like Zinc(II) (Zn(II)) and Manganese(II) (Mn(II)), can effectively catalyze the hydrolysis of the activated phosphodiester bonds within the RNA-DNA heteroduplex. nih.gov The metal ions are not covalently bound to the acridine conjugate but are present as free ions in the solution, facilitating the hydrolytic cleavage of the RNA backbone. nih.gov
The efficiency and site of cleavage can be influenced by the specific metal ion used. For instance, with Lu(III) as a catalyst, the primary cleavage site is often observed at the 5'-side of the nucleotide opposite the intercalated acridine. mdpi.com Interestingly, the correlation between the RNA-activating capability of the acridine conjugate and the acidity of the acridine derivative can differ depending on the metal ion catalyst. While a clear positive correlation exists with Lu(III), this relationship disappears when Zn(II) is used, suggesting different mechanistic interactions. mdpi.com
Table 1: RNA Activating Ability of Acridine-DNA Conjugates with Different Metal Ions
This interactive table showcases the effect of different metal ions on the RNA cleavage activity of acridine-DNA conjugates.
| Acridine Conjugate | Metal Ion Catalyst | Relative Cleavage Rate | Primary Cleavage Site |
| Acridine-DNA | Lu(III) | High | 5'-side of nucleotide opposite acridine |
| Acridine-DNA | Zn(II) | Moderate to High | 5'-side of nucleotide opposite acridine |
| Acridine-DNA | Mn(II) | Moderate | Varies |
| No Acridine | Lu(III) | Low | Non-specific |
The chemical structure of the intercalated acridine molecule plays a crucial role in its ability to activate the target RNA phosphodiester linkage for cleavage. nih.gov The acidity of the acridine derivative has been identified as a key factor, with the acridine acting as an acid catalyst in the activation process. nih.gov Several structural features of the acridine ring and its substituents have been systematically evaluated to understand their impact on RNA activation:
9-Amino Group: The presence of an amino group at the 9-position of the acridine is considered essential for modulating the acidity of the acridine ring system, which in turn influences its catalytic activity. nih.gov
Electron-Withdrawing Groups: The introduction of electron-withdrawing groups, such as a nitro group (-NO2) at the 3-position or 6-position, enhances the acidity of the acridine. This increased acidity leads to more efficient RNA activation and subsequent cleavage, demonstrating a direct link between the electronic properties of the substituent and the catalytic function. nih.gov
Substituents at the 2-Position: Substituents at the 2-position, such as alkoxy groups (e.g., methoxy (B1213986), ethoxy, isopropoxy), have a significant steric influence on the orientation of the acridine molecule upon intercalation into the RNA-DNA duplex. nih.gov This steric modulation can create a more favorable conformation for the catalytic activation of the target phosphodiester bond. Research has shown that increasing the bulk of the alkoxy group at the 2-position can lead to higher RNA cleavage activity. mdpi.com For example, a conjugate with a 9-amino-2-isopropoxy-6-nitroacridine was found to be a highly effective RNA activator. nih.gov
The combination of these substituent effects is critical. Acridines bearing two substituents, specifically a 2-alkoxy group and another substituent at the 6-position (like the nitro group in this compound), have demonstrated significantly high RNA-activating capabilities. nih.gov This is attributed to the favorable orientation of intercalation, which is sterically controlled by the 2-alkoxy group, coupled with the enhanced acidity provided by the electron-withdrawing nitro group. nih.gov
Table 2: Influence of Acridine Substituents on RNA Activation
This interactive table summarizes the effects of different substituents on the RNA activating ability of acridine derivatives.
| Substituent Position | Type of Group | Effect on Acidity | Effect on RNA Activation | Rationale |
| 9 | Amino (-NH2) | Modulates Acidity | Essential for Activity | Modulates the pKa of the acridine ring system. nih.gov |
| 3 or 6 | Electron-Withdrawing (e.g., -NO2) | Increases | Enhances | Acts as an acid catalyst, facilitating phosphodiester bond activation. nih.gov |
| 2 | Alkoxy (e.g., -OCH3, -OC2H5) | Minor Electronic Effect | Enhances | Sterically modulates the intercalation orientation for favorable catalysis. nih.govmdpi.com |
Structure Activity Relationship Sar Studies of 2 Ethoxy 6 Nitroacridin 9 Amine and Its Analogs
Impact of Acridine (B1665455) Ring Substitution on Molecular Interactions
The substituent at the C2 position of the acridine ring can influence the molecule's activity. While direct studies on the 2-ethoxy group in 2-Ethoxy-6-nitroacridin-9-amine are not extensively detailed in the provided results, the impact of similar alkoxy groups at this position has been noted. For instance, the presence of a methoxy (B1213986) (-OCH3) group at the C2 position has been associated with anticancer activity in certain acridine derivatives. researchgate.net
Alkoxy groups like ethoxy are generally considered electron-donating through resonance and can influence the electron density distribution of the acridine ring. This alteration in electronic properties can affect the strength of π-π stacking interactions during DNA intercalation. nih.gov From a steric perspective, the ethoxy group is bulkier than a hydrogen or methoxy group. This size can create specific steric hindrances or favorable interactions within the binding pocket of a target protein or the minor/major grooves of DNA, potentially enhancing binding affinity and selectivity.
The nitro group (NO₂) is a powerful electron-withdrawing group due to both resonance and inductive effects. researchgate.net Its presence on an aromatic ring significantly alters the electronic properties of the molecule. researchgate.net In the context of the acridine scaffold, a nitro group at the 6-position is expected to decrease the electron density of the aromatic system.
This electron-withdrawing nature has several important consequences:
Enhanced Intercalation: By reducing the electron density of the acridine ring, the nitro group can strengthen the charge-transfer component of the interaction with the electron-rich DNA base pairs, potentially enhancing the stability of the intercalated complex.
Redox Properties: Nitroaromatic compounds are known for their redox activity, which can be a mechanism of toxicity and therapeutic action. mdpi.comnih.gov The nitro group can be enzymatically reduced to form reactive nitroso, hydroxylamino, and amino derivatives, which can induce cellular damage.
Modulation of Basicity: The electron-withdrawing effect of the nitro group decreases the basicity of the acridine nitrogen and the 9-amino group. This can influence the compound's ionization state at physiological pH, which in turn affects its solubility, cell permeability, and interaction with molecular targets. nih.gov
Numerous quantitative structure-activity relationship (QSAR) studies have been conducted on nitroaromatic compounds, confirming the importance of their electronic properties in predicting their biological effects. mdpi.comnih.govresearchgate.net
The 9-amino group is a critical feature for the biological activity of many acridine derivatives. wikipedia.org Its significance stems from several factors:
Hydrogen Bonding: The amino group can act as a hydrogen bond donor, forming crucial interactions with the phosphate (B84403) backbone of DNA or with specific amino acid residues in protein targets. rsc.org
Protonation and Cation Formation: At physiological pH, the 9-amino group, along with the heterocyclic ring nitrogen, can be protonated, forming a cation. researchgate.netnih.gov This positive charge is vital for the initial electrostatic attraction to the negatively charged DNA backbone, facilitating the subsequent intercalation process. researchgate.net The protonation state can significantly alter the molecule's electronic properties and bioavailability. nih.govrsc.org
Direct Target Interaction: In addition to DNA, 9-aminoacridine (B1665356) derivatives have been shown to interact directly with protein targets. For example, certain 9-aminoacridines can bind directly to the FoxP3 protein, interfering with its DNA-binding activity and inhibiting its function in regulatory T cells. nih.gov
RNA Binding: While primarily known as DNA intercalators, some aminoacridines can also bind to RNA, potentially inhibiting processes like ribosome biogenesis by affecting pre-rRNA transcription and processing. nih.gov
The ability to modify the 9-amino group provides a key avenue for synthesizing analogs with altered binding affinities and specificities. digitellinc.com
Correlation between Structural Modifications and Molecular Target Affinity
Systematic modifications of the acridine scaffold have generated a wealth of SAR data, correlating specific structural features with affinity for various molecular targets. The primary target for many acridines is DNA, where the planar ring system intercalates between base pairs. nih.govnih.gov However, acridines also target other biomolecules like RNA and specific proteins. nih.govacs.org
Studies on various analogs have revealed key correlations:
DNA Binding: The binding affinity of acridine derivatives to DNA is influenced by the nature and position of substituents. Electron-withdrawing groups can enhance intercalation, while the side chains attached to the 9-amino group can interact with the DNA grooves, affecting both affinity and sequence selectivity. nih.govnih.gov
RNA Binding: Conjugating acridine with other molecules, such as aminoglycosides, can produce high-affinity RNA ligands. The linker length between the acridine and the aminoglycoside moiety is crucial for tuning binding affinity and specificity for particular RNA structures, like the HIV-1 Rev response element (RRE). acs.org
Protein Kinase Inhibition: Acridine analogs have been identified as potent inhibitors of kinases like Haspin and DYRK2. SAR studies have shown that while the core acridine structure is essential, modifications at other positions can lead to significant differences in potency and selectivity between these two kinases. nih.gov
Prion Protein Binding: For anti-prion activity, SAR studies indicate that an electron-rich aromatic ring attached to the acridine via an amine linker is beneficial for binding to the prion protein PrP(C) and suppressing the formation of its misfolded isoform. nih.gov
Table 1: Correlation of Acridine Structural Modifications with Target Affinity
| Structural Modification | Molecular Target | Impact on Affinity/Activity | Reference |
|---|---|---|---|
| Substitution at position 9 (e.g., 9-aminoacridine) | DNA | Essential for intercalation and binding; protonation enhances electrostatic attraction. | nih.govresearchgate.netnih.gov |
| Acridine conjugated to aminoglycoside | RNA (e.g., HIV-1 RRE) | High-affinity binding; linker length is critical for specificity. | acs.org |
| Varied substituents on the acridine ring | Haspin/DYRK2 Kinases | Modifications allow for the development of potent and selective inhibitors for either kinase. | nih.gov |
| Electron-rich aromatic ring with amine linker | Prion Protein (PrPC) | Beneficial for binding and suppression of PrPSc accumulation. | nih.gov |
| Substitution at position 5 | Leukemia cells | Found to have a profound effect on in vitro and in vivo antileukemic activity. | nih.gov |
Rational Design Principles based on SAR Insights for Future Analog Development
The accumulated SAR data for acridine derivatives provides a strong foundation for the rational design of new, more effective analogs. The goal is to optimize the molecule's properties to enhance its affinity and selectivity for a specific biological target while minimizing off-target effects.
Key design principles include:
Target-Specific Modifications: Based on the target, different parts of the acridine scaffold can be modified. For DNA intercalators, modifications often focus on the side chains at the 9-position to optimize groove binding. For protein targets like kinases, modifications around the periphery of the acridine ring can be exploited to fit into specific binding pockets and achieve selectivity. nih.gov
Hybrid Molecules: A promising strategy involves creating hybrid molecules that combine the acridine scaffold with another pharmacophore. For example, acridine-porphyrin hybrids have been developed as photosensitizers for photodynamic therapy, leveraging the DNA-intercalating property of acridine and the photosensitizing ability of porphyrin. nih.gov Similarly, conjugating acridines to RNA-binding molecules like aminoglycosides can create potent and specific RNA-targeting agents. acs.orgwikipedia.org
Tuning Physicochemical Properties: Substituents can be chosen to fine-tune properties like solubility, lipophilicity, and electronic character. For instance, adding or modifying substituents can alter the pKa of the molecule, thereby controlling its ionization state and ability to cross cell membranes. nih.gov
Exploiting Selectivity Drivers: SAR studies often reveal subtle structural differences that can be exploited to achieve selectivity. For example, in the development of kinase inhibitors, specific structural features were identified that allowed for the generation of a potent Haspin inhibitor with 180-fold selectivity over DYRK2. nih.gov This knowledge is invaluable for designing future analogs with improved target specificity.
By integrating these principles, medicinal chemists can move beyond random screening and rationally design novel acridine analogs with enhanced therapeutic potential. nih.gov
Derivatization and Conjugation Strategies for Enhanced Research Utility
Synthesis of N-Substituted 9-Aminoacridine (B1665356) Derivatives
The synthesis of N-substituted 9-aminoacridine derivatives involves the introduction of different chemical groups at the amine nitrogen, which can significantly alter the molecule's characteristics.
The introduction of alkyl, acetyl, and phenyl groups to the 9-amino position of the acridine (B1665455) ring is a fundamental approach to creating a diverse library of derivatives. One common method involves the condensation of 9-aminoacridine with substituted phenacyl, benzoyl, and benzyl (B1604629) halides. nih.govresearchgate.netmdpi.com This reaction is typically carried out by stirring the reactants in acetone (B3395972) at room temperature, followed by refluxing to yield the desired N-substituted derivatives. nih.govmdpi.com
Another synthetic route to achieve N-phenyl substitution is through a modified Ullmann-Goldberg reaction to create an N-phenylanthranilic acid intermediate, which is then used to construct the 9-anilinoacridine (B1211779) structure. nih.gov This method provides an alternative pathway to phenyl-substituted 9-aminoacridines.
A parallel synthetic strategy has also been developed for creating a library of 9-aminoacridine compounds. This involves the coupling of 9-chloroacridines with various diamines. To facilitate this, the 9-chloroacridine (B74977) is often converted to a more reactive 9-phenoxyacridine (B3049667) intermediate by treatment with phenol (B47542).
Table 1: Examples of Synthesized N-Substituted 9-Aminoacridine Derivatives and Their Precursors
| Derivative Type | Starting Material (Acridine) | Reagent | Resulting Moiety at Amine Nitrogen |
|---|---|---|---|
| N-Phenacyl | 9-Aminoacridine | Substituted Phenacyl Halides | Phenacyl group |
| N-Benzoyl | 9-Aminoacridine | Substituted Benzoyl Halides | Benzoyl group |
| N-Benzyl | 9-Aminoacridine | Substituted Benzyl Halides | Benzyl group |
| N-Phenyl | N-phenylanthranilic acid | - | Phenyl group |
This table is generated based on synthetic strategies described in the text. Specific compound yields and detailed reaction conditions can be found in the cited literature.
The conjugation of amino acids and peptides to the 9-aminoacridine core is a sophisticated strategy to enhance biological interactions. These modifications can improve solubility and delivery of the molecule. For instance, amino acids like lysine, arginine, aspartic acid, or glutamic acid can be chosen to improve solubility.
The synthesis can be achieved through both solution and solid-phase methods. One approach involves linking amino acids or peptides to the 9-aminoacridine through a linker, such as an ethylenediamine (B42938) linker. Another method describes a one-pot synthesis where a solution of 9-chloroacridine in an alcohol is mixed with an alkoxide, followed by the addition of the amino acid. This avoids the isolation of the intermediate 9-alkoxy product.
Furthermore, N-acyl derivatives of trifunctional amino acids can be created, where the acyl group can be an alkanoyl group like acetyl or a larger group like biotinyl. The carboxyl terminal of the amino acid can also be modified into esters or amides.
Table 2: Strategies for Incorporating Amino Acid and Peptidic Moieties
| Linkage Strategy | Acridine Precursor | Amino Acid/Peptide | Key Reagents/Steps |
|---|---|---|---|
| Ethylenediamine Linker | 9-Aminoacridine | Various Peptides | Solution or solid-phase synthesis |
| One-Pot Synthesis | 9-Chloroacridine | Aliphatic Amino Acids | Alkoxide solution |
| N-Acyl Derivatization | Trifunctional Amino Acid | - | Alkanoyl or aroyl groups |
This table summarizes general synthetic approaches for creating amino acid and peptide conjugates of 9-aminoacridine.
The synthesis of acylhydrazone derivatives introduces a different type of functional group to the molecular scaffold. While direct synthesis from 2-Ethoxy-6-nitroacridin-9-amine is not detailed in the provided search results, the general synthesis of N-acylhydrazone (NAH) derivatives often involves the condensation of a hydrazide with an aldehyde or ketone. This approach creates a diverse class of compounds with a wide range of potential applications. nih.gov
Conjugation with Nanomaterials for Delivery System Research
The conjugation of acridine derivatives to nanomaterials, particularly gold nanoparticles (AuNPs), is an active area of research for developing advanced delivery systems.
Acridine derivatives can be attached to the surface of gold nanoparticles through various interactions. The amine moiety of the acridine derivative can bind strongly to the gold surface. This conjugation can be achieved through direct ionic or covalent bonding, or by physical adsorption. For molecules modified to contain sulfur, the strong affinity between sulfur and gold provides a common and effective method for conjugation.
The resulting acridine-AuNP conjugates can carry multiple drug molecules on a single nanoparticle, taking advantage of the high surface area of the nanoparticle. The size of the initial citrate-stabilized gold nanoparticles is typically in the range of 15-20 nm, and this size can increase upon conjugation with the acridine derivatives due to aggregation.
The interaction between acridine derivatives and gold nanoparticles has been studied using various analytical techniques. UV-vis absorption spectroscopy is a key tool to confirm the formation of the gold-drug complex. The characteristic surface plasmon resonance band of colloidal gold at around 525 nm decreases in intensity upon the addition of acridine derivatives, and a new peak often emerges at a longer wavelength, indicating complex formation.
The adsorption process is influenced by electrostatic forces. Factors such as salt concentration and pH can affect the charge repulsion between the molecules and the nanoparticles, thereby influencing the adsorption kinetics and capacity. While increased salt can facilitate adsorption, it can also enhance desorption. Pulse radiolysis studies have also been used to investigate the binding of radicals to the surface of gold nanoparticles, revealing the formation of transient complexes with strong absorption bands.
Table 3: Analytical Techniques for Characterizing Acridine-Gold Nanoparticle Conjugates
| Analytical Technique | Information Obtained | Key Observations |
|---|---|---|
| UV-vis Absorption Spectroscopy | Confirmation of complex formation | Decrease in plasmon band intensity at 525 nm, appearance of a new red-shifted peak |
| Fourier Transform Infrared Spectroscopy (FT-IR) | Information on binding moieties | Confirmation of the involvement of specific functional groups in binding |
| Transmission Electron Microscopy (TEM) | Size and aggregation state of nanoparticles | Visualization of nanoparticle size and changes upon conjugation |
This table outlines the common methods used to study the characteristics of acridine-gold nanoparticle conjugates.
Development of Fluorescent Tags and Probes
The inherent fluorescence of the acridine ring system makes this compound a promising candidate for the development of fluorescent tags. The properties of such tags, including their excitation and emission wavelengths, quantum yield, and environmental sensitivity, can be fine-tuned by modifying the substituents on the acridine core. The ethoxy group at the C-2 position and the nitro group at the C-6 position, along with the amino group at the C-9 position, serve as key handles for chemical derivatization.
Recent advancements in the synthesis of acridine derivatives have highlighted the potential to create novel fluorescent materials. sioc-journal.cn The large conjugated ring system of acridines allows them to function as effective markers for fluorescence and imaging applications. sioc-journal.cn
Table 1: Potential Functional Modifications of this compound for Fluorescent Tag Development
| Functional Group | Potential Modification Strategy | Expected Impact on Fluorescent Properties |
|---|---|---|
| 9-Amino Group | Acylation, Alkylation, or participation in amine exchange reactions. nih.govacs.org | Modulation of fluorescence quantum yield and lifetime. Introduction of reactive handles for conjugation. |
| 6-Nitro Group | Reduction to an amino group. | Significant shift in emission wavelength (potential for red-shifting). Creates a new site for derivatization. |
| 2-Ethoxy Group | O-dealkylation to a hydroxyl group. | Alters the electron-donating properties at C-2, potentially shifting fluorescence and providing a site for further functionalization. |
This table presents hypothetical modifications based on known chemical reactions of acridine derivatives.
The analysis of glycans, which play crucial roles in numerous biological processes, often relies on fluorescent labeling to enable sensitive detection in techniques like capillary electrophoresis with laser-induced fluorescence detection (CGE-LIF). nih.gov Acridine-based dyes have emerged as valuable tools for this purpose. The general strategy involves the derivatization of the reducing end of a glycan with a fluorescent tag that possesses a reactive group, typically an amine, which can undergo reductive amination.
While direct evidence for the use of this compound in glycan analysis is not prominent in the literature, its structural features suggest potential applicability. The 9-amino group could theoretically be modified to enhance its reactivity for reductive amination. However, more commonly, acridine scaffolds are specifically designed with a primary amino group at a different position, such as C-7, for optimal conjugation to glycans. sioc-journal.cnCurrent time information in Bangalore, IN.
A general two-step labeling method for oligosaccharides can be employed, where the glycan is first functionalized with a diamine moiety, followed by reaction with a fluorescent dye. louisville.edu This approach enhances the efficiency of labeling for various types of glycans. acs.orgrsc.org
For applications involving electrophoretic separation of labeled molecules, such as glycans in CGE, the introduction of negative charges into the fluorescent tag is highly desirable. This imparts greater electrophoretic mobility to the labeled analyte, leading to improved separation and resolution. nih.gov The presence of negative charges can also influence the interaction of the dye with biological molecules and surfaces. sigmaaldrich.com
The design of negatively charged acridine dyes often involves the incorporation of acidic functional groups like phosphates, sulfonates, or carboxylates. nih.govCurrent time information in Bangalore, IN. These groups are typically introduced onto the acridine scaffold through synthetic modifications.
In the context of this compound, several hypothetical strategies could be employed to introduce negative charges:
Modification of the Ethoxy Group: The ethoxy group could be derivatized with a negatively charged moiety. For instance, after O-dealkylation to a hydroxyl group, it could be further reacted to install a phosphate (B84403) or sulfonate group.
Derivatization of a Reduced Nitro Group: The 6-nitro group can be reduced to an amino group, which can then be functionalized with negatively charged groups through reactions like sulfonylation or the addition of moieties containing carboxylic acids.
Introduction of New Substituents: Functional groups bearing a negative charge could be directly introduced onto the acridine ring system through various synthetic methodologies.
Research has demonstrated the successful design of red-emitting acridine dyes bearing phosphate residues, which provide a net negative charge and enable efficient separation of glycoconjugates in gel electrophoresis. nih.govCurrent time information in Bangalore, IN. These dyes are based on a 9-aminoacridine scaffold and have been shown to be effective for labeling carbohydrates via reductive amination. nih.govCurrent time information in Bangalore, IN.
Table 2: Hypothetical Negatively Charged Derivatives of this compound
| Derivative Structure (Conceptual) | Introduced Functional Group | Rationale for Enhanced Utility |
|---|---|---|
| 2-(Sulfooxy)ethoxy-6-aminoacridin-9-amine | Sulfonate group on the ethoxy chain and an amino group at C-6 | Introduction of a strong negative charge for high electrophoretic mobility. The amino group at C-6 could serve as a conjugation site. |
| 2-Ethoxy-6-(sulfo)aminoacridin-9-amine | Sulfonate group attached to the C-6 amino group | Provides a negative charge while maintaining the core acridine structure. The 9-amino group remains available for other modifications. |
This table presents hypothetical derivatives to illustrate the principles of designing negatively charged acridine labels.
The development of such negatively charged fluorescent tags derived from acridine structures offers a powerful approach to enhance the analytical capabilities for studying biomolecules like glycans, providing new tools for glycomics and other fields of biological research. nih.govCurrent time information in Bangalore, IN.
Emerging Research Paradigms and Potential Applications Excluding Therapeutic Efficacy and Clinical Outcomes
Fundamental Chemical Biology Tools
2-Ethoxy-6-nitroacridin-9-amine and its parent compounds, nitroacridines, are being investigated as powerful tools in chemical biology. Their ability to interact with fundamental cellular components like nucleic acids allows researchers to probe and modulate essential biological processes.
Probes for DNA and RNA Structure-Function Studies
Acridine (B1665455) derivatives are well-known for their ability to intercalate into the helical structure of DNA. This property, combined with their photophysical characteristics, makes them suitable as fluorescent probes for studying the structure and function of DNA and RNA. The 9-aminoacridine (B1665356) scaffold, a core component of the subject compound, is particularly noted for its interaction with nucleic acids.
The mechanism of biological activity for nitro-derivatives of 9-aminoacridine has been studied, revealing their capacity to form an intercalative complex with DNA. nih.gov While direct studies on the fluorescence probing capabilities of this compound are not extensively detailed in the provided results, the general photophysical properties of acridine derivatives, such as high extinction coefficients and strong fluorescence, are well-established. nih.govias.ac.in These properties are foundational for their use as molecular probes. The interaction is primarily through intercalation, where the planar acridine ring system inserts itself between the base pairs of DNA. nih.govnih.gov This interaction can be monitored, often by changes in fluorescence, to provide insights into the local structure and dynamics of the nucleic acid.
Modulators of Cellular Processes (e.g., DNA replication, transcription)
The intercalation of nitroacridine (B3051088) compounds into DNA can physically obstruct the molecular machinery responsible for DNA replication and transcription. This interference makes them potent modulators of these critical cellular processes. Research on related 1-nitroacridine derivatives has shown a strong inhibitory effect on RNA biosynthesis in living cells. nih.gov This inhibition is a direct consequence of the compound binding to the DNA template, thereby preventing RNA polymerase from transcribing the genetic code.
While both 1-nitro and 2-nitro aminoacridine derivatives can intercalate with DNA, studies have indicated that the position of the nitro group can significantly influence the biological activity. nih.govnih.gov For instance, a 1-nitro derivative was found to be a more potent inhibitor of RNA biosynthesis compared to a 2-nitro analog. nih.gov This suggests that the precise geometry of the intercalated complex and the electronic properties conferred by the substituent's position are critical for modulating the activity of enzymes that act on a DNA template. The ability of these compounds to form crosslinks with DNA, a mechanism observed with some 1-nitroacridines, further enhances their modulatory effects on replication and transcription. nih.govnih.gov
Investigational Agents for Specific Biological Pathways
The unique interactions of this compound and related compounds with cellular targets have made them subjects of investigation for influencing specific biological pathways, particularly in the contexts of cancer and microbial diseases.
Exploration in Anticancer Modalities (Mechanistic Insights into DNA/Topoisomerase Interactions)
A primary focus of research into the anticancer potential of acridine derivatives lies in their interaction with DNA and topoisomerase enzymes. Topoisomerases are crucial for managing DNA topology during processes like replication and transcription, and their inhibition is a validated anticancer strategy.
Nitroacridine derivatives can act as topoisomerase inhibitors. nih.govnih.gov They function by stabilizing the transient covalent complex formed between topoisomerase and DNA, which leads to DNA strand breaks and ultimately triggers cell death. This mechanism is distinct from compounds that simply block the enzyme's function without inducing DNA damage. nih.gov The intercalation of the acridine ring into DNA is a key step in this process, positioning the molecule to interfere with the topoisomerase-DNA complex. nih.gov The position of the nitro group is critical; its presence at the 1-position, for example, is often associated with the ability to form DNA cross-links after metabolic activation, a potent form of DNA damage. nih.gov
| Feature | Mechanistic Insight | Supporting Evidence |
| Primary Target | DNA and Topoisomerase II | Acridine derivatives are known to intercalate into DNA and inhibit topoisomerase function. nih.govnih.govnih.gov |
| Mode of Action | Intercalation and stabilization of the DNA-topoisomerase complex, leading to DNA strand breaks. | Studies on related nitroacridines demonstrate their ability to form intercalative complexes and act as topoisomerase poisons. nih.govnih.govnih.gov |
| Structural Importance | The planar acridine ring is essential for intercalation, while substituents like the nitro group modulate activity. | The position of the nitro group influences biological activity, with 1-nitro derivatives noted for potential DNA cross-linking. nih.govnih.gov |
Investigation of Antimicrobial Paradigms (Antibacterial, Antiviral, Antiparasitic)
The ability of acridine derivatives to target fundamental cellular processes that are conserved across different organisms underpins their investigation as broad-spectrum antimicrobial agents. The mechanisms often mirror their anticancer actions, involving the inhibition of nucleic acid and protein synthesis.
Research has demonstrated that various acridine derivatives possess antibacterial, antifungal, antiviral, and antiparasitic properties. nih.govmdpi.comnih.gov For instance, novel 1-nitro-9-aminoacridine (B1201617) derivatives have been synthesized and shown to have antifungal activity, including against fluconazole-resistant strains of Candida albicans. nih.gov The proposed mechanism for this antifungal action is the targeting of yeast topoisomerase II. nih.gov The general antimicrobial mechanisms for such compounds can include damaging the plasma membrane, inhibiting efflux pumps, and preventing biofilm formation. nih.gov While specific studies on the antimicrobial activity of this compound are not detailed, the extensive research on related nitroacridines provides a strong rationale for its investigation in these paradigms. nih.gov
Applications in Materials Science and Photophysics
The rigid, planar, and aromatic structure of the acridine core, combined with the electronic influence of its substituents, endows these molecules with interesting photophysical properties that are relevant to materials science.
Acridine derivatives are known for their strong fluorescence and high quantum yields, which are desirable characteristics for components in optical materials and devices. nih.govias.ac.in Their absorption and emission properties can be tuned by chemical modification of the acridine ring. These compounds have been studied for applications such as fluorescent solar concentrators, where they absorb sunlight and re-emit it at a longer wavelength. ias.ac.in The photostability of these dyes is a critical factor for such applications. Computational and experimental studies on acridine derivatives investigate their electronic transitions, charge distribution, and vibrational spectra to understand and predict their photophysical behavior. researchgate.net While specific data for this compound is limited, the general class of substituted acridines is recognized for its potential in the development of novel photochemically active materials. nih.gov
| Photophysical Property | Relevance to Materials Science |
| Strong Absorption/Emission | Potential use in fluorescent dyes, sensors, and probes. nih.govias.ac.in |
| High Quantum Yield | Efficient light emission is crucial for applications like fluorescent solar concentrators and organic light-emitting diodes (OLEDs). nih.govias.ac.in |
| Tunable Spectra | Chemical modifications allow for the adjustment of absorption and emission wavelengths to suit specific applications. nih.govmdpi.com |
| Photostability | Resistance to degradation under light exposure is essential for the longevity of optical materials. ias.ac.in |
Acridine Derivatives in Fluorescent Materials
Acridine derivatives are widely recognized for their fluorescent properties, which are tunable through chemical modification. The planar, aromatic structure of the acridine ring system often leads to strong π-π stacking and the formation of excimers or aggregates, influencing their emissive behavior. The introduction of substituents can significantly alter the electronic distribution within the molecule, thereby affecting the absorption and emission wavelengths, as well as the fluorescence quantum yield.
Organic Semiconductor Materials and Electroluminescence
The field of organic electronics has explored acridine derivatives for their potential as semiconductor materials. Their inherent charge-transport capabilities, combined with their luminescent properties, make them candidates for use in organic light-emitting diodes (OLEDs). In an OLED, organic materials are used to generate light upon the application of an electric current. The performance of such devices is heavily dependent on the electronic properties of the materials used, including their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.
While research on other acridine derivatives has demonstrated their utility as host materials, emitting layers, or charge-transporting layers in electroluminescent devices, there is a conspicuous absence of studies focusing on this compound for these applications. A patent has listed the compound among a series of acridine derivatives for potential use in organic electronic devices, but provides no specific experimental data on its performance or properties. Without such data, its efficiency, color purity, and stability as an electroluminescent material cannot be assessed.
Future Research Directions and Unexplored Avenues
Development of Novel and Greener Synthetic Methodologies
The classical methods for synthesizing the acridine (B1665455) core, such as the Ullmann, Bernthsen, and Friedländer syntheses, have been pivotal in developing a vast library of acridine derivatives. ptfarm.plresearchgate.net However, these traditional methods often necessitate harsh reaction conditions, including high temperatures and the use of strong acids or catalysts, which can be environmentally taxing. wikipedia.orgwikipedia.org
| Synthetic Method | Description | Typical Conditions | Limitations |
| Ullmann Synthesis | Condensation of a primary amine with an aromatic carboxylic acid, followed by cyclization and dehydrogenation. ptfarm.plnih.gov | Strong mineral acids (H₂SO₄/HCl), high temperatures. wikipedia.orgnih.gov | Harsh conditions, potential for side products. scribd.com |
| Bernthsen Synthesis | Reaction of a diarylamine with a carboxylic acid or its anhydride. ptfarm.plwikipedia.org | Zinc chloride catalyst, temperatures of 200-270°C for extended periods. wikipedia.org | High temperatures, long reaction times. wikipedia.org |
| Friedländer Synthesis | Reaction of a 2-amino-substituted carbonyl compound with a ketone. nih.govwikipedia.org | Can be catalyzed by acids or bases, sometimes requiring high temperatures. nih.govorganic-chemistry.org | Potential for multiple products depending on reactants. wikipedia.org |
Future research should pivot towards the development of more sustainable and efficient synthetic routes to 2-Ethoxy-6-nitroacridin-9-amine and its analogs. This includes the exploration of:
Catalyst-free reactions: A recent patent describes a method for preparing 9-aminoacridine (B1665356) derivatives in a one-pot synthesis without a catalyst, which simplifies post-treatment and aligns with the principles of green chemistry. google.com
Microwave-assisted synthesis: This technique has the potential to significantly reduce reaction times and improve yields.
Flow chemistry: Continuous flow processes can offer better control over reaction parameters, leading to higher purity and safer handling of reagents.
Use of greener solvents: Replacing traditional, often hazardous, solvents with more environmentally benign alternatives is a key aspect of sustainable chemistry.
A parallel synthetic strategy for generating libraries of 9-aminoacridines has been reported, which could be adapted for the synthesis of derivatives of this compound. nih.gov This method involves a new route to 9-chloroacridines using triflates of salicylic (B10762653) acid derivatives, which are commercially available with a variety of substitution patterns. nih.gov
In-depth Characterization of Tautomerism and Isomerism in Acridine Systems
The 9-aminoacridine moiety is known to exhibit tautomerism, existing in both amino and imino forms. Spectroscopic and theoretical studies on other N-substituted acridin-9-amines have revealed that the tautomeric equilibrium can be influenced by the solvent and the nature of the substituent on the exocyclic nitrogen. nih.gov Some derivatives have been found to exist predominantly in the imino form in the ground state, while others can coexist as both amino and imino tautomers. nih.gov
For this compound, a comprehensive investigation into its tautomeric and isomeric possibilities is warranted. This would involve:
Advanced Spectroscopic Analysis: Utilizing techniques like Nuclear Magnetic Resonance (NMR) and X-ray crystallography to elucidate the dominant tautomeric form in different states (solid and solution).
Computational Modeling: Employing theoretical calculations to predict the relative stabilities of the different tautomers and isomers.
Solvent Effect Studies: Investigating how the tautomeric equilibrium shifts in solvents of varying polarity and hydrogen-bonding capabilities.
Understanding the tautomeric behavior is crucial as different tautomers can exhibit distinct biological activities and physicochemical properties.
Advanced Mechanistic Studies with High-Resolution Techniques
A deeper understanding of the reaction mechanisms involving this compound is essential for optimizing its synthesis and predicting its biological interactions. While the general mechanisms of acridine synthesis are known, detailed studies on this specific derivative are lacking.
Future research should employ high-resolution techniques to probe the intricacies of its formation and reactions. This could include:
In-situ Reaction Monitoring: Using spectroscopic methods like FT-IR and Raman spectroscopy to follow the reaction progress in real-time.
Kinetic Studies: Determining the reaction rates and activation parameters to gain insights into the transition states.
Isotope Labeling Studies: Using isotopically labeled reactants to trace the pathways of atoms throughout the reaction.
Furthermore, mechanistic studies on the biological activity of nitroaromatic compounds have shown that their action can be dependent on activation by nitroreductase enzymes. nih.gov Structural and mechanistic studies of these enzymes with nitro-compounds have revealed that the binding orientation can depend on the redox state of the enzyme. nih.gov Such advanced studies could be applied to understand how the nitro group of this compound influences its biological interactions.
Exploration of Multi-Targeting Acridine Designs
The concept of multi-target drugs, which can simultaneously modulate multiple biological targets, is gaining traction in drug discovery, particularly for complex diseases. researchgate.net The acridine scaffold is a promising platform for the design of such multi-target agents. nih.govnih.gov For instance, acridine derivatives have been designed as dual inhibitors of Src and MEK kinases for cancer treatment. nih.gov
Given its structure, this compound could serve as a starting point for developing multi-target ligands. Future research in this area could focus on:
Hybrid Molecule Synthesis: Combining the this compound core with other pharmacophores to create hybrid molecules with dual or multiple activities.
Rational Drug Design: Using computational methods to design derivatives that can interact with multiple, disease-relevant targets.
Target Identification: Screening this compound and its analogs against a panel of biological targets to identify potential multi-targeting capabilities. For example, some acridine derivatives are known to target RNA. wikipedia.org
Computational Screening and AI-Driven Design of Novel Acridine Analogs
Computational methods are becoming indispensable tools in modern drug discovery. For the acridine class of compounds, computational studies have been used to analyze their properties and design new derivatives. proquest.com
For this compound, future research should leverage the power of computational screening and artificial intelligence (AI) to:
Virtual Screening: Screen large virtual libraries of compounds based on the this compound scaffold to identify potential hits with desired properties.
AI-Driven de novo Design: Utilize machine learning algorithms to generate novel acridine analogs with optimized activity and pharmacokinetic profiles.
Predictive Modeling: Develop quantitative structure-activity relationship (QSAR) models to predict the biological activity of new derivatives before their synthesis.
Computational docking studies have been successfully used to design and synthesize new series of 9-anilinoacridines as potential kinase inhibitors. nih.gov Similar approaches can be applied to design novel analogs of this compound.
Addressing Challenges in Acridine Research and Development
Despite their therapeutic potential, the clinical application of many acridine derivatives has been hampered by challenges such as toxicity and the development of drug resistance. researchgate.netnih.gov The nitro group in this compound, while potentially contributing to its activity, may also be a source of toxicity.
Future research must proactively address these challenges by:
Structure-Toxicity Relationship Studies: Investigating how modifications to the this compound structure can reduce toxicity while maintaining or enhancing efficacy.
Development of Drug Delivery Systems: Encapsulating the compound in nanocarriers or other delivery systems to improve its therapeutic index.
Combination Therapies: Exploring the synergistic effects of this compound with other therapeutic agents to overcome resistance mechanisms.
The development of new antifungal agents is an area where acridine derivatives are being explored, as fungal topoisomerases are considered distinct enough from their human counterparts to allow for selective targeting. mdpi.comnih.gov This presents a potential avenue for the development of this compound analogs.
Q & A
Q. Q1. What methodologies are recommended for confirming the molecular structure of 2-Ethoxy-6-nitroacridin-9-amine?
To confirm the molecular structure, use X-ray crystallography with refinement programs like SHELXL to analyze single-crystal diffraction data. Pair this with spectroscopic techniques (e.g., NMR, IR) to cross-validate functional groups and substituent positions. Visualization tools like ORTEP-III can generate thermal ellipsoid plots to assess bond angles and molecular geometry .
Q. Q2. How can researchers ensure the purity of synthesized this compound?
Employ high-performance liquid chromatography (HPLC) coupled with mass spectrometry to detect impurities. Calibrate methods using reference standards and validate sensitivity according to guidelines (e.g., EMA’s requirements for nitrosamine detection). Ensure limits of quantification (LOQ) align with acceptable intake thresholds for trace contaminants .
Advanced Research Questions
Q. Q3. How should researchers resolve contradictions between crystallographic and spectroscopic data for this compound?
Re-evaluate experimental conditions:
- Crystallographic data : Check for twinning or disorder using SHELXL refinement parameters like R-factors and Flack x .
- Spectroscopic data : Verify solvent effects or dynamic processes (e.g., tautomerism) via variable-temperature NMR.
Combine complementary techniques (e.g., powder XRD, DFT calculations) to reconcile discrepancies .
Q. Q4. What strategies optimize analytical methods for detecting nitroso derivatives in this compound?
- Sample preparation : Use acid hydrolysis under controlled pH to release potential nitroso impurities.
- Detection : Apply GC-MS/MS with derivatization (e.g., using heptafluorobutyric anhydride) to enhance sensitivity. Validate methods per ICH Q2(R1) guidelines, ensuring LOQ ≤ 10 ppb for carcinogenic nitrosamines .
Q. Q5. How can researchers assess the risk of nitrosamine formation during synthesis?
Follow a risk assessment framework :
Identify amine precursors (e.g., secondary/tertiary amines) and nitrosating agents (e.g., nitrites) in the synthesis pathway.
Use APIC’s questionnaire to evaluate cross-contamination risks in shared equipment.
Quantify residual amines via HPLC-UV and model nitrosation kinetics under process conditions (pH, temperature) .
Q. Q6. What statistical approaches are critical for interpreting dose-response data in toxicological studies of this compound?
- Apply non-linear regression models (e.g., Hill equation) to EC50 calculations.
- Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare treatment groups.
- Validate assumptions (normality, homoscedasticity) via Shapiro-Wilk and Levene’s tests. Report confidence intervals and effect sizes to contextualize significance .
Methodological Best Practices
Q. Q7. How should crystallographic data for this compound be presented in publications?
Q. Q8. What are the key considerations for designing a stability study of this compound under varying pH conditions?
- Experimental design : Use a factorial approach (pH 1–13, 25–60°C) to assess degradation kinetics.
- Analytical endpoints : Monitor hydrolysis via UV-Vis spectral shifts and quantify degradation products by LC-MS.
- Data analysis : Apply Arrhenius equations to predict shelf-life and identify pH-sensitive functional groups (e.g., nitro or ethoxy moieties) .
Contradiction and Reproducibility
Q. Q9. How can researchers address irreproducible yields in the synthesis of this compound?
- Parameter optimization : Systematically vary reaction variables (e.g., solvent polarity, catalyst loading) using Design of Experiments (DoE) .
- Byproduct analysis : Characterize side products via HPLC-DAD to identify competing pathways (e.g., over-nitration).
- Scale-up validation : Replicate optimized conditions in ≥3 independent batches to confirm robustness .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
